molecular formula C7H3BrClNO4 B12454601 2-Bromo-5-chloro-4-nitrobenzoic acid

2-Bromo-5-chloro-4-nitrobenzoic acid

Cat. No.: B12454601
M. Wt: 280.46 g/mol
InChI Key: CMWKJAHJTZZLGA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is typically found as a yellow crystalline solid and is known for its stability under normal conditions. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-nitrobenzoic acid can be achieved through various methods. One common approach involves the nitration of 2-bromo-5-chlorobenzoic acid. This process typically requires the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the chlorination of 4-nitrobenzoic acid followed by bromination. This method ensures high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloro-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in electron transfer reactions, while the bromine and chlorine atoms can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 4-Bromo-2-nitrobenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

2-Bromo-5-chloro-4-nitrobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its utility in various synthetic applications compared to similar compounds that lack one of these halogens .

Properties

Molecular Formula

C7H3BrClNO4

Molecular Weight

280.46 g/mol

IUPAC Name

2-bromo-5-chloro-4-nitrobenzoic acid

InChI

InChI=1S/C7H3BrClNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

CMWKJAHJTZZLGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

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